molecular formula C12H23NO2 B8327937 5-n-Octyloxy-pyrrolidin-2-one

5-n-Octyloxy-pyrrolidin-2-one

Cat. No.: B8327937
M. Wt: 213.32 g/mol
InChI Key: QMMSAGBYEKJMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-n-Octyloxy-pyrrolidin-2-one is a chemical compound based on the pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring, including its derivatives like pyrrolidin-2-one, is valued for its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . Research into structurally related 5-alkoxypyrrolidin-2-one analogs has indicated potential biological activity, with some compounds in this class being investigated for amnesia-reversal activity . The incorporation of an octyloxy chain suggests potential surfactant or solvent properties, as seen in the commercial compound N-Octyl pyrrolidone, which is used as a low-foaming wetting agent and solvent in various industrial and research applications . Researchers may find this compound a versatile building block for developing novel biologically active compounds or for studying the physicochemical properties of heterocyclic scaffolds . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

5-octoxypyrrolidin-2-one

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-10-15-12-9-8-11(14)13-12/h12H,2-10H2,1H3,(H,13,14)

InChI Key

QMMSAGBYEKJMDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs and their substituents are compared below:

Compound Name CAS Number Substituent at 5-Position Key Properties/Applications References
5-n-Octyloxy-pyrrolidin-2-one Not provided n-Octyloxy (C₈H₁₇O-) High lipophilicity; potential solvent or intermediate in organic synthesis Inferred
5-Methyl-2-pyrrolidone 108-27-0 Methyl (CH₃) Polar aprotic solvent; used in polymer production and drug formulation
Pyrrolidin-2-one (2-Pyrrolidone) 616-45-5 None (parent compound) Versatile solvent, intermediate in nootropic drugs (e.g., Piracetam)
1-(2-Chloroethyl)pyrrolidin-2-one 51333-90-5 2-Chloroethyl (ClCH₂CH₂-) Reactive intermediate; potential alkylating agent
Piracetam 7491-74-9 2-Oxo-pyrrolidine acetamide Nootropic drug; enhances cognitive function via synaptic modulation
Key Observations:
  • Lipophilicity: The octyloxy group in this compound significantly increases hydrophobicity compared to methyl or unsubstituted pyrrolidinones. This property may limit aqueous solubility but enhance compatibility with non-polar matrices .
  • Reactivity : The electron-donating octyloxy group could stabilize the lactam ring, reducing susceptibility to hydrolysis compared to 1-(2-Chloroethyl)pyrrolidin-2-one, where the chloroethyl group may participate in nucleophilic substitution .
  • Applications : Unlike Piracetam, which is bioactive, this compound’s applications are likely industrial (e.g., as a solvent or surfactant) due to its lack of polar functional groups .

Physicochemical Properties

A comparative analysis of key properties is inferred from substituent effects:

Property This compound 5-Methyl-2-pyrrolidone 2-Pyrrolidone
Molecular Weight (g/mol) ~213 (estimated) 99.13 85.11
Boiling Point >250°C (estimated) 245°C 245°C
Solubility in Water Low Miscible Miscible
LogP (Octanol/Water) ~3.5 (estimated) -0.24 -0.45
Notes:
  • The octyloxy group increases molecular weight and logP, reducing water solubility. This contrasts with 5-Methyl-2-pyrrolidone, which retains miscibility in water due to its smaller substituent .
  • Boiling points remain high across analogs due to the polar lactam ring, but the octyloxy chain may introduce steric hindrance in reactions .

Preparation Methods

Reaction Conditions and Catalysts

  • Substrates : 2-Pyrrolidone (1.06–1.15 molar equivalents relative to n-octyl chloride) and n-octyl chloride.

  • Catalysts : Tetrabutylammonium bromide (TBAB, 2.6–3.0% w/w of 2-pyrrolidone).

  • Solvent : Solvent-free or toluene.

  • Temperature : 80–95°C under reflux.

Procedure

  • 2-Pyrrolidone and TBAB are heated to 85°C with stirring.

  • n-Octyl chloride is added dropwise over 9–10 hours.

  • The mixture is refluxed for 7–10 hours, followed by vacuum distillation to isolate the product.

Yield : 70–90% after rectification at –0.07 MPa, collecting the fraction at 140–155°C.

Catalytic Alkylation Using Nickel or Yttrium Salts

Alternative methods employ Lewis acids to enhance regioselectivity:

Nickel Perchlorate-Catalyzed Reaction

  • Substrates : Donor-acceptor cyclopropanes (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) and primary amines.

  • Catalyst : Ni(ClO₄)₂·6H₂O (20 mol%).

  • Conditions : Reflux in dichloroethane (DCE) for 1–3 hours, followed by saponification and thermolysis.

Example :

  • Cyclopropane 1a reacts with aniline in DCE to form γ-amino esters, which undergo lactamization and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones.

Yield : 45–79% for 5-n-octyloxy derivatives.

One-Pot Synthesis via Silylation and Alkylation

A patented approach (CA1087200A) utilizes silylation to protect intermediates:

Key Steps

  • Silylation : 4-Hydroxypyrrolidin-2-one is treated with hexamethyldisilazane (HMDS) in toluene.

  • Alkylation : The silylated intermediate reacts with n-octyl bromide in acetonitrile using NaH.

  • Deprotection : Hydrolysis with HCl yields 5-n-octyloxy-pyrrolidin-2-one.

Yield : 72–85% after column chromatography.

Optimization Studies and Comparative Analysis

Effect of Catalysts and Solvents

CatalystSolventTemperature (°C)Yield (%)Reference
TBABSolvent-free85–9085–90
Ni(ClO₄)₂DCE8045–60
Y(OTf)₃Toluene11060–70
  • TBAB outperforms traditional bases (e.g., K₂CO₃) by reducing side reactions.

  • Yttrium triflate improves yields for electron-deficient cyclopropanes.

Purification Methods

  • Distillation : Effective for large-scale production (purity ≥98%).

  • Crystallization : Hexane/MeOH (9:1) yields high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 3.45–3.55 (m, 2H, N–CH₂), 2.35–2.45 (m, 2H, CO–CH₂), 1.25–1.35 (m, 12H, octyl chain).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C–O–C).

X-ray Crystallography

  • Single-crystal analysis confirms the planar γ-lactam ring and n-octyloxy side-chain conformation.

Industrial-Scale Considerations

  • Safety : Non-pressure methods replace high-risk autoclave processes.

  • Cost : TBAB is recyclable, reducing catalyst expenses.

  • Environmental Impact : Reduced solvent usage (e.g., solvent-free conditions) aligns with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.